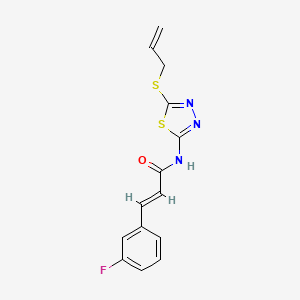![molecular formula C11H19NO B2850455 3-methylidene-1-[(oxolan-3-yl)methyl]piperidine CAS No. 2034351-83-0](/img/structure/B2850455.png)
3-methylidene-1-[(oxolan-3-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylidene-1-[(oxolan-3-yl)methyl]piperidine is a complex organic compound featuring a piperidine ring substituted with a methylene group and a tetrahydrofuran moiety
Mecanismo De Acción
Target of Action
It’s worth noting that tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been reported as dopamine-2 receptor agonists .
Mode of Action
Piperidine derivatives, which share a similar structure, have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Biochemical Pathways
Given the pharmacological properties of related compounds, it’s plausible that this compound may influence pathways related to dopamine signaling, inflammation, and pain perception .
Pharmacokinetics
The compound’s physical properties such as its density (0967±006 g/cm3 at 20 ºC 760 Torr), boiling point (1560±130℃ at 760 Torr), and vapor pressure (295mmHg at 25°C) suggest that it may have good bioavailability .
Result of Action
Based on the known effects of related compounds, it may have potential therapeutic effects in the treatment of conditions such as inflammation, pain, and certain types of cancer .
Action Environment
Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylidene-1-[(oxolan-3-yl)methyl]piperidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a piperidine derivative, which undergoes alkylation with a tetrahydrofuran-based reagent. The methylene group can be introduced through a subsequent reaction, such as a Wittig reaction or a similar methylenation process .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-methylidene-1-[(oxolan-3-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methylene group to a methyl group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
3-methylidene-1-[(oxolan-3-yl)methyl]piperidine has several applications in scientific research:
Comparación Con Compuestos Similares
Piperidine Derivatives: Compounds like 4-methyl-1-(tetrahydrofuran-3-yl)piperidine share structural similarities but differ in their functional groups and overall reactivity.
Indole Derivatives: Indole-based compounds also exhibit unique biological activities and can be compared in terms of their pharmacological profiles.
Propiedades
IUPAC Name |
3-methylidene-1-(oxolan-3-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-10-3-2-5-12(7-10)8-11-4-6-13-9-11/h11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDPGPIAJYLOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
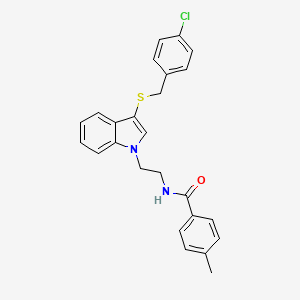
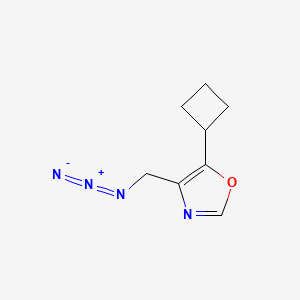
![N-[1-(4-fluorobenzoyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2850374.png)
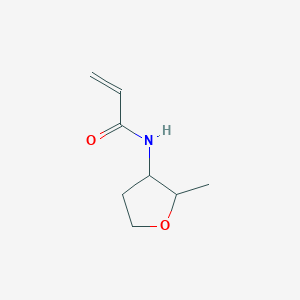
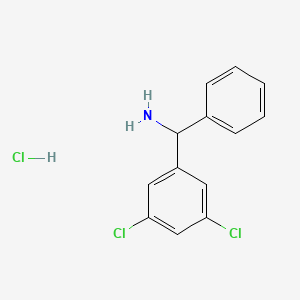
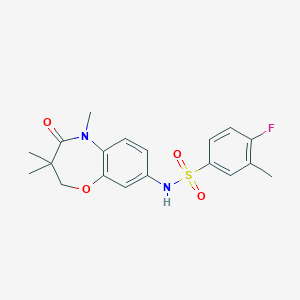
![N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2850379.png)
![2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2850381.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide](/img/structure/B2850382.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-2-(pyridin-3-yl)acetamide](/img/structure/B2850384.png)
![1-(3,4-dimethoxybenzoyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2850387.png)

![(R)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2850392.png)
